molecular formula C6H7ClN2 B1591830 4-Chloro-5-ethylpyrimidine CAS No. 54128-01-7

4-Chloro-5-ethylpyrimidine

Cat. No. B1591830
CAS RN: 54128-01-7
M. Wt: 142.58 g/mol
InChI Key: ZZMJUBGNHBJUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-ethylpyrimidine is an organic compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for 4-Chloro-5-ethylpyrimidine is the same as its common name . The InChI code is 1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3 .

It is stored in a refrigerator and shipped at room temperature . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Properties of Pyrimidine Derivatives

4-Chloro-5-ethylpyrimidine serves as a precursor in the synthesis of a wide range of derivatives, showcasing diverse chemical properties and potential applications. For instance, it's used in the creation of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives, which have been explored for their analgesic, anti-inflammatory, and immunosuppressive activities (W. Malinka, T. Zawisza, H. Zajac, 1989) Consensus Paper Details.

Antimicrobial Agents

Research has also focused on the development of mercapto- and aminopyrimidine derivatives from 4-Chloro-5-ethylpyrimidine, demonstrating potential as antimicrobial agents against pathogenic micro-organisms. This highlights its role in addressing bacterial resistance through novel therapeutic compounds (M. El-kerdawy et al., 1990) Consensus Paper Details.

Cytotoxic Activity Against Cancer Cell Lines

Further studies have unveiled the cytotoxic activities of 5-methyl-4-thiopyrimidine derivatives synthesized from 4-Chloro-5-ethylpyrimidine. These compounds were evaluated against various cancer cell lines, including HUVEC, HeLa, K562, and CFPAC, showing selective toxicity and potential as cancer therapeutics (Marcin Stolarczyk et al., 2018) Consensus Paper Details.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

4-chloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMJUBGNHBJUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601562
Record name 4-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-ethylpyrimidine

CAS RN

54128-01-7
Record name 4-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-ethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-ethylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-5-ethylpyrimidine
Reactant of Route 4
4-Chloro-5-ethylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-ethylpyrimidine
Reactant of Route 6
4-Chloro-5-ethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.